CBPD-409 Degradation Potency (DC50) Versus CBP/p300 Bromodomain Inhibitor CCS1477 Binding Affinity (Kd)
CBPD-409 achieves a half-maximal degradation concentration (DC50) of 0.2–0.4 nM for CBP/p300 proteins in AR-positive prostate cancer cell lines, representing the concentration required to eliminate 50% of the target protein pool via proteasome-mediated degradation [1]. In contrast, the bromodomain inhibitor CCS1477 (inobrodib) exhibits equilibrium binding dissociation constants (Kd) of 1.3 nM for p300 and 1.7 nM for CBP but does not induce protein degradation, leaving the scaffolding and HAT catalytic functions of CBP/p300 intact [2]. The degradation mechanism of CBPD-409 results in functional elimination of the entire protein, whereas CCS1477 merely occupies the bromodomain without ablating the full protein complement.
| Evidence Dimension | Target engagement potency (DC50 for degradation vs. Kd for binding) |
|---|---|
| Target Compound Data | CBPD-409: DC50 = 0.2–0.4 nM (CBP/p300 degradation) |
| Comparator Or Baseline | CCS1477 (inobrodib): Kd = 1.3 nM (p300), 1.7 nM (CBP) |
| Quantified Difference | CBPD-409 degradation DC50 is 3.25- to 8.5-fold lower in numeric value than CCS1477 Kd; more importantly, CBPD-409 eliminates the protein whereas CCS1477 only binds without degradation |
| Conditions | CBPD-409: AR+ prostate cancer cell lines (VCaP, LNCaP, 22Rv1); CCS1477: biochemical binding assay (recombinant bromodomains) |
Why This Matters
Degradation eliminates both catalytic and scaffolding functions of CBP/p300, whereas bromodomain inhibition spares the HAT domain and scaffolding activity, a mechanistic distinction critical for studies requiring complete abrogation of AR enhanceosome function.
- [1] Chen Z, Wang M, Wu D, et al. Discovery of CBPD-409 as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer. J Med Chem. 2024;67(5):3928-3948. View Source
- [2] MedChemExpress. Inobrodib (CCS1477) Product Datasheet. Accessed 2026. View Source
